(R)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-methylamine
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Overview
Description
®-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-methylamine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-methylamine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up by optimizing parameters such as temperature, reaction time, and solvent choice to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various alkylated or acylated derivatives of the piperidine ring.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-methylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-methylamine involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine
- ®-Ethyl 2-(tert-butoxycarbonyl)amino-3-hydroxypropanoate
- ®-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Uniqueness
®-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-methylamine is unique due to its specific structural features, such as the presence of two ethoxy groups on the piperidine ring and the Boc protecting group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C19H34N2O8 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;tert-butyl N-[(4,4-diethoxypiperidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-16-12(10-15)11-17-13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12,16H,6-11H2,1-5H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
HCNKZGJFFYKTGU-WLHGVMLRSA-N |
Isomeric SMILES |
CCOC1(CCNC(C1)CNC(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC1(CCNC(C1)CNC(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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